An In-Depth Technical Guide to the Physical Properties of 3'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 3'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (CAS Number: 854234-49-4).[1] Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document integrates data from structurally analogous compounds, predictive modeling, and established analytical principles to offer a robust framework for its characterization. This approach is designed to empower researchers in drug discovery and development with the necessary insights for handling, analyzing, and utilizing this molecule.
Molecular Identity and Structure
3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride is a biphenyl amine derivative. The structure consists of two phenyl rings linked together, with a chloro substituent on the 3' position of one ring and an amino group on the 3 position of the other. As a hydrochloride salt, the amine group is protonated, forming an ammonium chloride salt. This salt formation significantly influences the compound's physical properties, particularly its solubility and melting point, compared to its free base form, 3'-Chloro-[1,1'-biphenyl]-3-amine (CAS: 56763-55-4).[2]
Table 1: Compound Identification
| Property | Value | Source |
| Chemical Name | 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride | IUPAC |
| CAS Number | 854234-49-4 | [1] |
| Molecular Formula | C₁₂H₁₁Cl₂N | [1] |
| Molecular Weight | 240.13 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl | |
| InChIKey | Not available | |
| Free Base CAS | 56763-55-4 | [2] |
Predicted and Estimated Physical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale and Supporting Evidence |
| Appearance | White to off-white or light yellow crystalline solid | The free base is described as a white to light yellow crystalline solid.[2] Hydrochloride salts of aromatic amines are typically crystalline solids. |
| Melting Point | >200 °C (with decomposition) | Amine hydrochlorides generally have significantly higher melting points than their corresponding free bases due to strong ionic interactions.[3] Decomposition upon melting is common for such salts. |
| Boiling Point | Not applicable (decomposes) | As an ionic salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | ||
| - Water | Moderately soluble | |
| - Methanol, Ethanol | Soluble | |
| - Dichloromethane | Slightly soluble to sparingly soluble | |
| - Dimethylformamide (DMF) | Soluble | |
| - Diethyl Ether, Toluene | Insoluble to very slightly soluble | |
| pKa (of the conjugate acid) | 3.5 - 4.5 | The pKa of aniline is approximately 4.6. The electron-withdrawing effect of the 3'-chlorobiphenyl substituent is expected to slightly decrease the basicity of the amino group, thus lowering the pKa of its conjugate acid. |
Spectroscopic and Structural Characterization: An Analytical Framework
The definitive characterization of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride relies on a combination of spectroscopic and analytical techniques. While experimental spectra for this specific compound are not widely published, this section outlines the expected spectral features and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
-
δ 9.0-10.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation of the nitrogen atom and potential exchange with trace water.
-
δ 7.2-8.0 ppm (multiplets, 8H): Aromatic protons of the two phenyl rings. The specific splitting patterns will be complex due to meta and para couplings. Protons ortho to the ammonium group will likely be shifted downfield.
-
δ 115-145 ppm: Aromatic carbons. The carbon bearing the ammonium group (C3) will be shifted downfield, while the carbon attached to the chlorine atom (C3') will also be influenced. Quaternary carbons (C1 and C1') will likely show weaker signals.
Diagram 1: Logical Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial. Vortex the solution to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for all carbon signals. The number of scans for ¹³C will be significantly higher than for ¹H due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Assign the chemical shifts and coupling patterns based on predictive software and established chemical shift ranges for similar structures.[4][5][6][7][8]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
~3200-2800 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This broad and strong absorption is a characteristic feature of amine salts.[9][10][11]
-
~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations of the -NH₃⁺ group. These may overlap with aromatic C=C stretching bands.[10]
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations of the biphenyl rings.
-
~1335-1250 cm⁻¹: Aromatic C-N stretching vibration.[11]
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.
-
~800-600 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, ESI is a suitable ionization technique. The analysis would typically be performed on the free base.
-
Molecular Ion Peak [M]⁺•: The mass spectrum of the free base (C₁₂H₁₀ClN, molecular weight 203.67 g/mol ) would show a molecular ion peak at m/z 203 and an M+2 peak at m/z 205 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom.
-
Major Fragments:
-
Loss of Cl•: A peak at m/z 168 corresponding to the loss of the chlorine radical.
-
Loss of HCN: A peak at m/z 176 resulting from the cleavage of the amine-containing ring.
-
Biphenyl Cation: A peak at m/z 152 corresponding to the biphenyl radical cation, although this may be less prominent.
-
Diagram 2: Mass Spectrometry Fragmentation Logic
Caption: Predicted EI mass fragmentation of the free base.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride in a suitable solvent mixture for liquid chromatography, such as acetonitrile/water with 0.1% formic acid.
-
Chromatographic Separation:
-
Column: A C18 or biphenyl reverse-phase column is appropriate.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan to identify the protonated molecule [M+H]⁺ at m/z 204. Tandem MS (MS/MS) can be used to generate a fragmentation pattern for structural confirmation by selecting the parent ion and subjecting it to collision-induced dissociation.
-
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[12][13] Obtaining a suitable single crystal is a prerequisite.
-
Crystal Growth:
-
Method: Slow evaporation of a saturated solution is a common technique.
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. A mixture of ethanol and diethyl ether or dichloromethane and hexane could be suitable.
-
Procedure: Prepare a nearly saturated solution of the compound at a slightly elevated temperature. Filter the solution to remove any particulate matter. Allow the solvent to evaporate slowly in a loosely covered container in a vibration-free environment.
-
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.[9]
-
Data Collection: Place the mounted crystal on the diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam. A detector collects the diffraction pattern.[14]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to obtain the final crystal structure, including bond lengths, bond angles, and intermolecular interactions.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of the compound.
-
DSC: An endothermic peak corresponding to the melting of the compound, likely followed by an exothermic peak if decomposition occurs.
-
TGA: A weight loss step corresponding to the loss of HCl, followed by further decomposition of the organic moiety at higher temperatures.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the instrument.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere while monitoring the heat flow (DSC) and weight change (TGA).
Conclusion
This technical guide provides a detailed framework for understanding and characterizing the physical properties of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride. While a lack of direct experimental data necessitates the use of predictive methods and analogies to related compounds, the provided protocols offer a clear path for researchers to obtain empirical data. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of drug discovery and chemical development, enabling a more informed and efficient approach to working with this compound.
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![Chemical structure of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride with atom numbering.](https://i.imgur.com/2gWz6P5.png)
